Cas no 42866-89-7 (1-chloro-4-(2,2-dimethoxyethyl)benzene)

1-Chloro-4-(2,2-dimethoxyethyl)benzene is a versatile aromatic compound featuring a chloro-substituted benzene ring and a dimethoxyethyl functional group. This structure lends the molecule unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The dimethoxyethyl moiety enhances solubility in polar solvents, facilitating downstream reactions, while the chloro group offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution. Its stability under standard conditions ensures ease of handling and storage. The compound’s balanced reactivity and functional group compatibility make it a useful building block for constructing complex molecular architectures.
1-chloro-4-(2,2-dimethoxyethyl)benzene structure
42866-89-7 structure
Product Name:1-chloro-4-(2,2-dimethoxyethyl)benzene
CAS No:42866-89-7
MF:C10H13ClO2
MW:200.662022352219
CID:3984695
PubChem ID:11542961
Update Time:2025-10-29

1-chloro-4-(2,2-dimethoxyethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-4-(2,2-dimethoxyethyl)-
    • 1-chloro-4-(2,2-dimethoxyethyl)benzene
    • DB-375171
    • 42866-89-7
    • Inchi: 1S/C10H13ClO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7H2,1-2H3
    • InChI Key: OKORITRZVILRCE-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC=C(CC(OC)OC)C=C1

Computed Properties

  • Exact Mass: 200.0604073Da
  • Monoisotopic Mass: 200.0604073Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 18.5Ų

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Additional information on 1-chloro-4-(2,2-dimethoxyethyl)benzene

Comprehensive Overview of 1-Chloro-4-(2,2-dimethoxyethyl)benzene (CAS No. 42866-89-7)

1-Chloro-4-(2,2-dimethoxyethyl)benzene, with the CAS number 42866-89-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a chlorobenzene moiety and a 2,2-dimethoxyethyl substituent. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways.

The molecular formula of 1-chloro-4-(2,2-dimethoxyethyl)benzene is C10H13ClO2, and its molecular weight is approximately 196.66 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene. Its boiling point is around 175°C at 760 mmHg, and it has a density of approximately 1.15 g/cm³.

In the realm of chemical synthesis, 1-chloro-4-(2,2-dimethoxyethyl)benzene serves as an important building block for the preparation of more complex molecules. Its reactivity is primarily centered around the chlorine atom and the dimethoxyethyl group. The chlorine atom can be readily substituted in nucleophilic aromatic substitution reactions, making it a useful precursor for the synthesis of various substituted benzene derivatives. Additionally, the dimethoxyethyl group can be selectively cleaved or modified to introduce new functionalities into the molecule.

Recent studies have explored the potential applications of 1-chloro-4-(2,2-dimethoxyethyl)benzene in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer progression and neurodegenerative diseases. The ability to fine-tune the structure of 1-chloro-4-(2,2-dimethoxyethyl)benzene through chemical modifications allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.

In materials science, 1-chloro-4-(2,2-dimethoxyethyl)benzene has shown promise as a precursor for the preparation of functional polymers and coatings. The presence of the dimethoxyethyl group can enhance the solubility and processability of polymers derived from this compound. Moreover, the chlorine atom can be used to introduce cross-linking sites or other reactive functionalities that improve the mechanical and thermal properties of the resulting materials.

The environmental impact of 1-chloro-4-(2,2-dimethoxyethyl)benzene has also been a subject of investigation. Studies have shown that proper handling and disposal practices are essential to minimize any potential ecological risks associated with its use. Researchers are actively exploring greener synthetic methods to reduce the environmental footprint of this compound's production and application.

In conclusion, 1-chloro-4-(2,2-dimethoxyethyl)benzene (CAS No. 42866-89-7) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features make it a valuable intermediate for the development of novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for its use in various scientific and industrial contexts.

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